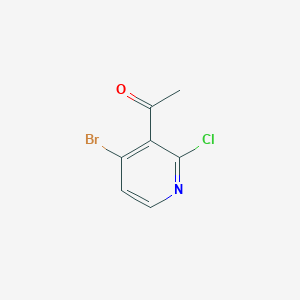

1-(4-Bromo-2-chloropyridin-3-yl)ethanone

Description

1-(4-Bromo-2-chloropyridin-3-yl)ethanone is a halogenated pyridine derivative featuring a ketone group at position 3, a bromine atom at position 4, and a chlorine atom at position 2 of the pyridine ring. Its molecular formula is C₇H₅BrClNO, with a molecular weight of 250.48 g/mol. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactive ketone group and halogen substituents, which enable cross-coupling reactions and functionalization .

Properties

Molecular Formula |

C7H5BrClNO |

|---|---|

Molecular Weight |

234.48 g/mol |

IUPAC Name |

1-(4-bromo-2-chloropyridin-3-yl)ethanone |

InChI |

InChI=1S/C7H5BrClNO/c1-4(11)6-5(8)2-3-10-7(6)9/h2-3H,1H3 |

InChI Key |

WJHVGAHORHXXBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CN=C1Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination and chlorination of 3-pyridyl ethanone under controlled conditions . The reaction conditions often require the use of solvents such as acetonitrile or dichloromethane, and catalysts like iron(III) chloride to facilitate the halogenation process.

Industrial Production Methods

Industrial production of 1-(4-Bromo-2-chloropyridin-3-yl)ethanone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-chloropyridin-3-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of derivatives with different functional groups.

Oxidation: Formation of 1-(4-Bromo-2-chloropyridin-3-yl)acetic acid.

Reduction: Formation of 1-(4-Bromo-2-chloropyridin-3-yl)ethanol.

Scientific Research Applications

Synthetic Applications

1-(4-Bromo-2-chloropyridin-3-yl)ethanone serves as a versatile building block in the synthesis of complex organic molecules. Its halogen substituents facilitate various chemical reactions, making it valuable in:

- Nucleophilic Substitution Reactions : The bromine and chlorine can be replaced by nucleophiles such as amines or thiols, allowing for the formation of diverse derivatives.

- Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions), which are essential for creating biaryl compounds.

Biological Applications

The compound has shown potential in biological research, particularly concerning its interactions with various biological targets:

- Antimicrobial Activity : Preliminary studies indicate that it exhibits significant antimicrobial properties, attributed to the enhanced binding affinity provided by the halogen atoms. This makes it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Research suggests that this compound may inhibit cancer cell proliferation. The electron-withdrawing nature of the halogens likely enhances its interaction with proteins involved in cancer pathways.

Data Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Potential | Unique Attributes |

|---|---|---|---|

| This compound | Significant | Moderate | Halogen substituents enhance binding affinity |

| 1-(4-Bromo-2-fluoropyridin-3-yl)ethanone | Moderate | High | Fluorine enhances stability and reactivity |

| 1-(5-Bromo-2-chloropyridin-3-yl)ethanone | Low | Low | Different halogen positioning alters activity |

Case Study 1: Antimicrobial Activity Assessment

A study conducted on pyridine derivatives demonstrated that compounds with halogen substitutions exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. In vitro evaluations revealed that this compound showed promising results, inhibiting bacterial growth effectively at low concentrations.

Case Study 2: Anticancer Mechanisms

Research published in Journal of Medicinal Chemistry explored the anticancer mechanisms of structurally similar compounds. The study found that compounds with similar halogen patterns could inhibit specific enzymes involved in tumor growth. The findings suggest that this compound may act through enzyme inhibition and receptor binding, leading to reduced cancer cell proliferation.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chloropyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Analogs

Table 1: Structural and Physical Properties of Selected Pyridine-Based Ethanones

| Compound Name | CAS Number | Substituent Positions | Molecular Formula | Melting Point (°C) | Similarity Score |

|---|---|---|---|---|---|

| 1-(4-Bromo-2-chloropyridin-3-yl)ethanone | 1956319-11-1 | 4-Br, 2-Cl, 3-COCH₃ | C₇H₅BrClNO | Not reported | Reference |

| 1-(5-Bromo-2-chloropyridin-3-yl)ethanone | 886365-47-5 | 5-Br, 2-Cl, 3-COCH₃ | C₇H₅BrClNO | Not reported | 0.84 |

| 1-(2-Chloropyridin-3-yl)ethanone | 412018-50-9 | 2-Cl, 3-COCH₃ | C₇H₆ClNO | Not reported | 0.80 |

| 1-(5-Bromo-pyridin-3-yl)-ethanone | 5370-25-2 | 5-Br, 3-COCH₃ | C₇H₆BrNO | 90 | 0.75 |

| 1-(2-Bromo-4-chloropyridin-3-yl)ethanone | 1956319-11-1 | 2-Br, 4-Cl, 3-COCH₃ | C₇H₅BrClNO | Not reported | N/A |

Key Observations :

- Positional Isomerism: The bromine and chlorine positions significantly influence reactivity. For example, 1-(5-Bromo-2-chloropyridin-3-yl)ethanone (similarity 0.84) differs from the target compound only in bromine placement (5 vs. 4), which may alter electronic effects on the pyridine ring and steric interactions in reactions .

Reactivity in Cross-Coupling and Functionalization

Table 2: Reactivity Profiles in Suzuki-Miyaura Coupling

| Compound Name | Halogen Positions | Reactivity with Boronic Acids | Application Example |

|---|---|---|---|

| This compound | 4-Br, 2-Cl | High (Br more reactive than Cl) | Synthesis of antitumor agents |

| 1-(6-Bromo-3-pyridyl)ethanone | 6-Br | Moderate | Intermediate for antiparasitics |

| 1-(3-Bromophenyl)ethanone | Phenyl-Br | Low (aryl vs. pyridine Br) | Agrochemical precursors |

Key Observations :

- The bromine atom at position 4 in the target compound is more reactive in Suzuki couplings compared to aryl bromides (e.g., 1-(3-Bromophenyl)ethanone) due to the electron-deficient pyridine ring enhancing oxidative addition with palladium catalysts .

- The chlorine at position 2 acts as an inert substituent in most coupling reactions, allowing selective functionalization at the bromine site .

Table 3: Antimicrobial and Antioxidant Activities

| Compound Name | Antibacterial Activity (MIC, µg/mL) | Antioxidant Activity (% DPPH Scavenging) |

|---|---|---|

| This compound | Not reported | Not reported |

| 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 25–50 (vs. S. aureus) | 79.05% (12 ppm) |

| Schiff base derivatives (e.g., 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone) | 15–30 (vs. E. coli) | 50–70% (hydroxyl radical) |

Key Observations :

- Pyridine derivatives with bromine and electron-withdrawing groups (e.g., ketones) show enhanced antimicrobial activity due to increased membrane permeability and target binding .

- Antioxidant activity is highly substituent-dependent. For example, bromine at para positions on phenyl rings enhances radical scavenging compared to ortho-substituted analogs .

Biological Activity

1-(4-Bromo-2-chloropyridin-3-yl)ethanone is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyridine ring substituted with bromine and chlorine, which enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula C₇H₅BrClN and a molecular weight of approximately 220.48 g/mol. The presence of halogen atoms (bromine and chlorine) contributes to its unique chemical properties, including increased lipophilicity and potential for enzyme inhibition.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Cytochrome P450 Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a critical role in drug metabolism, suggesting that the compound may influence the pharmacokinetics of co-administered drugs.

- Protein Interaction : The halogen substituents allow for covalent bonding with nucleophilic sites on proteins, potentially modifying their activity. This property is significant in drug design, where targeted inhibition of specific proteins can lead to therapeutic benefits.

Research Findings

Recent studies have explored various aspects of the biological activity of this compound:

1. Enzyme Inhibition Studies

Research indicates that this compound exhibits significant inhibitory effects on CYP1A2, which may lead to altered metabolism of other drugs. A study demonstrated that derivatives with similar structures also inhibited this enzyme, underscoring the relevance of structural modifications in enhancing biological activity .

2. Anticancer Potential

Compounds with similar structural motifs have been investigated for anticancer properties. Preliminary studies suggest that this compound may also exhibit cytotoxic effects against certain cancer cell lines, although further research is required to elucidate its efficacy and mechanism of action .

3. Interaction with Biological Macromolecules

Interaction studies have shown that this compound can bind effectively to various biological macromolecules, including enzymes and receptors. This binding affinity is crucial for understanding its potential therapeutic applications and the development of new drugs .

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Case Study 1 : A study on the inhibition of CYP enzymes demonstrated that this compound significantly reduced enzyme activity in vitro, suggesting potential interactions in vivo that could affect drug metabolism .

- Case Study 2 : In cancer research, derivatives of halogenated pyridines were tested for their ability to induce apoptosis in cancer cells. Results indicated that compounds similar to this compound showed promise as anticancer agents due to their ability to trigger cell death pathways .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | CYP Inhibition | Anticancer Activity |

|---|---|---|---|

| This compound | C₇H₅BrClN | Yes | Promising |

| 1-(4-Bromo-2-fluoropyridin-3-yl)ethanone | C₇H₅BrFN | Yes | Moderate |

| 2-Bromo-1-(3-chloropyridin-4-yl)ethanone | C₇H₅BrClN | Yes | Under Investigation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.